molecular formula C7H3BrClNO B3250107 1-Bromo-2-chloro-4-isocyanatobenzene CAS No. 20059-86-3

1-Bromo-2-chloro-4-isocyanatobenzene

Cat. No.: B3250107
CAS No.: 20059-86-3
M. Wt: 232.46 g/mol
InChI Key: QOGYRNCYNAPFRW-UHFFFAOYSA-N
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Description

1-Bromo-2-chloro-4-isocyanatobenzene is an organic compound with the molecular formula C7H3BrClNO. It is a derivative of benzene, where the benzene ring is substituted with bromine, chlorine, and isocyanate groups. This compound is of interest in various fields of research due to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-4-isocyanatobenzene can be synthesized through several methods. One common route involves the reaction of 2-chloroaniline with bromine to form 2-bromo-1-chloroaniline. This intermediate is then subjected to a Sandmeyer reaction to introduce the isocyanate group, resulting in the formation of this compound .

Industrial Production Methods

Industrial production of this compound typically involves large-scale reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to remove impurities and obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-4-isocyanatobenzene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine or chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

    Addition Reactions: The isocyanate group can participate in addition reactions with nucleophiles such as amines or alcohols to form ureas or carbamates.

    Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction under specific conditions, leading to the formation of different products.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium tert-butoxide are commonly used.

    Addition Reactions: Amines or alcohols are used as nucleophiles in the presence of catalysts or under mild heating.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be employed.

Major Products Formed

    Substitution Products: Depending on the nucleophile, various substituted derivatives of this compound can be formed.

    Addition Products: Ureas or carbamates are typical products of addition reactions involving the isocyanate group.

Scientific Research Applications

1-Bromo-2-chloro-4-isocyanatobenzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used to modify biomolecules for studying their functions and interactions.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-4-isocyanatobenzene involves its reactivity with various nucleophiles. The isocyanate group is highly reactive and can form covalent bonds with nucleophilic sites on other molecules. This reactivity makes it useful in modifying biomolecules or synthesizing new compounds with desired properties.

Comparison with Similar Compounds

Similar Compounds

    1-Bromo-2-chlorobenzene: Lacks the isocyanate group, making it less reactive in certain types of reactions.

    1-Bromo-4-chlorobenzene: Has a different substitution pattern, affecting its chemical properties and reactivity.

    4-Bromophenyl isocyanate: Similar in having an isocyanate group but differs in the position of the bromine and chlorine atoms.

Uniqueness

1-Bromo-2-chloro-4-isocyanatobenzene is unique due to the presence of both halogen atoms and an isocyanate group on the benzene ring. This combination of functional groups provides a distinct reactivity profile, making it valuable in various chemical syntheses and applications.

Properties

IUPAC Name

1-bromo-2-chloro-4-isocyanatobenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3BrClNO/c8-6-2-1-5(10-4-11)3-7(6)9/h1-3H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOGYRNCYNAPFRW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1N=C=O)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3BrClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.46 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

600 g of 3-chlor-4-bromaniline hydrochloride were suspended in 2500 ml chlorobenzene and the entire mixture was heated to 150°C to 160°C with vigorous stirring. About 1.25 kg of phosgene was introduced at this temperature; after about 10 to 16 hours all the hydrochloride had disappeared. The solvent was distilled off and the residue was rectified in vacuo. In this way 650 g of 3-chloro-4-bromo-phenylisocyanate, boiling at 122°C to 123°C at 12 mm Hg, were obtained.
Name
3-chlor-4-bromaniline hydrochloride
Quantity
600 g
Type
reactant
Reaction Step One
Quantity
1.25 kg
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2500 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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